BenchChemオンラインストアへようこそ!

CP-671906

NPY Y1 receptor binding affinity Ki comparison

CP-671906 (compound 2f) is a synthetic, small-molecule neuropeptide Y1 (NPY Y1) receptor antagonist belonging to the pyrazolo[1,5-a]pyrimidine structural class. Originating from a Neurogen–Pfizer collaboration targeting obesity, it was optimized from a corticotropin-releasing factor (CRF) antagonist hit to achieve high NPY Y1 binding affinity while eliminating CRF activity.

Molecular Formula C22H27Cl2N5O2
Molecular Weight 464.4 g/mol
CAS No. 332178-44-6
Cat. No. B1669557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-671906
CAS332178-44-6
SynonymsCP-671906;  CP 671906;  CP671906;  UNII-GLZ1WA47Q8;  CP-671906-01.
Molecular FormulaC22H27Cl2N5O2
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)NCCNC3CCOCC3)C)C4=C(C=C(C=C4Cl)OC)Cl
InChIInChI=1S/C22H27Cl2N5O2/c1-13-10-19(26-7-6-25-15-4-8-31-9-5-15)29-22(27-13)20(14(2)28-29)21-17(23)11-16(30-3)12-18(21)24/h10-12,15,25-26H,4-9H2,1-3H3
InChIKeyCVABPTLRAQIZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CP-671906 (CAS 332178-44-6): A Pyrazolo[1,5-a]pyrimidine-Based NPY Y1 Receptor Antagonist for Metabolic and Cardiovascular Research


CP-671906 (compound 2f) is a synthetic, small-molecule neuropeptide Y1 (NPY Y1) receptor antagonist belonging to the pyrazolo[1,5-a]pyrimidine structural class [1]. Originating from a Neurogen–Pfizer collaboration targeting obesity, it was optimized from a corticotropin-releasing factor (CRF) antagonist hit to achieve high NPY Y1 binding affinity while eliminating CRF activity [2]. The compound carries a 2,6-dichloro-4-methoxyphenyl group at C3 and a 2-(tetrahydro-2H-pyran-4-ylamino)ethylamine moiety at C7 of the pyrazolo[1,5-a]pyrimidine core, and is catalogued under UNII-GLZ1WA47Q8 and ChEMBL CHEMBL1771259 [3].

Why CP-671906 Cannot Be Replaced by Arbitrary NPY Y1 Antagonists in Mechanistic or In Vivo Studies


NPY Y1 receptor antagonists exhibit wide divergence in scaffold chemistry, binding kinetics, selectivity fingerprints, brain penetration propensity, and metabolic stability [1]. CP-671906 occupies a distinct position within this landscape: it is a pyrazolo[1,5-a]pyrimidine—a chemotype absent among the classical Y1 tool compounds BIBP3226 (argininamide-derived), BIBO3304 (also argininamide-derived), and BMS-193885 (dihydropyridine urea) [2]. This scaffold divergence translates into differential P-glycoprotein (P-gp) substrate behavior and a unique oral efficacy profile that directly impacts experimental design and data interpretation [1]. Simply substituting any Y1 antagonist for CP-671906 without accounting for these chemotype-specific attributes risks confounding pharmacokinetic exposure, central versus peripheral target engagement, and the magnitude of pharmacodynamic response in feeding and cardiovascular models.

CP-671906 Quantitative Differentiation Evidence: Head-to-Head Binding, Functional, and In Vivo Comparator Data


NPY Y1 Receptor Binding Affinity: CP-671906 vs. BIBP3226 and BMS-193885

CP-671906 demonstrates high-affinity binding to the NPY Y1 receptor. BindingDB reports a Ki of 3.5 nM for the rat Y1 receptor [1], while medicinal chemistry analysis of the primary publication indicates the compound achieved approximately 1 nM potency at the human Y1 receptor after optimization of the C7 amine substituent to the tetrahydropyran (THP) moiety [2]. For comparison, the prototypical Y1 antagonist BIBP3226 exhibits a Ki of 1.1 nM for rat Y1 [3], and BMS-193885 has a Ki of 3.3 nM for human Y1 [4]. CP-671906 thus resides in the same high-affinity tier as BIBP3226 while offering a structurally orthogonal pyrazolo[1,5-a]pyrimidine scaffold distinct from the argininamide (BIBP3226, BIBO3304) and dihydropyridine urea (BMS-193885) chemotypes.

NPY Y1 receptor binding affinity Ki comparison

Functional Antagonism in Cellular Assay: CP-671906 IC50 in SK-N-MC FLIPR

CP-671906 functionally antagonizes NPY Y1 receptor signaling in a human neuroblastoma cell line (SK-N-MC), with an IC50 of 7 nM measured by inhibition of NPY-induced calcium mobilization in a FLIPR assay [1]. By comparison, BMS-193885 has a functional IC50 of 5.9 nM in the same assay paradigm [2], while BIBP3226 demonstrates functional antagonism with a pKb of 7.5 (≈ 32 nM) for NPY-induced Ca²⁺ mobilization in SK-N-MC cells [3]. The 7 nM functional IC50 of CP-671906 confirms that its binding affinity translates into potent cellular antagonism comparable to or exceeding that of the classical tool BIBP3226.

calcium mobilization SK-N-MC cells functional antagonism

In Vivo Inhibition of NPY-Induced Pressor Response: Peripheral Y1 Engagement

CP-671906, administered intravenously (i.v.), inhibited NPY-induced increases in blood pressure in Sprague-Dawley (SD) rat models, demonstrating functional peripheral Y1 receptor engagement in vivo [1]. While quantitative dose-response data (e.g., ED50 or maximal percent inhibition) are not explicitly reported in the abstract, the i.v. route efficacy confirms that CP-671906 achieves pharmacologically relevant systemic exposure. BIBP3226 similarly blocks NPY-evoked cardiovascular changes in vivo [2]; however, the pyrazolo[1,5-a]pyrimidine scaffold of CP-671906 provides a structurally independent verification of Y1-mediated cardiovascular pharmacology without the potential confounding of the argininamide scaffold's polypharmacology (BIBP3226 also binds NPFF receptors with Ki of 79–108 nM ).

blood pressure intravenous administration pressor response

Central vs. Oral Food Intake Modulation: Route-Dependent Y1 Pharmacology

CP-671906 demonstrates route-dependent modulation of food intake. After intracerebroventricular (i.c.v.) administration in SD rats, it inhibited NPY-induced food intake, confirming central Y1 receptor engagement when brain access is achieved by direct administration [1]. After oral administration in a Wistar rat model of feeding behavior, CP-671906 produced a modest but statistically significant reduction in food intake [1]. This contrasts with BIBO3304, which shows subnanomolar Y1 affinity (IC50 = 0.38 nM human, 0.72 nM rat ) and significant food intake inhibition, but the oral efficacy of CP-671906 is achieved despite its acknowledged P-gp substrate liability and limited brain penetration [1]. The residual oral efficacy may reflect a component of peripheral Y1-mediated satiety signaling, a mechanistic hypothesis uniquely testable with a P-gp-limited compound like CP-671906.

food intake intracerebroventricular oral administration feeding behavior

P-Glycoprotein Substrate Liability: A Differentiating Pharmacokinetic Feature

CP-671906 is a documented P-glycoprotein (P-gp) substrate, as evidenced by enhanced brain exposure in MDR1-knockout mice compared to wild-type controls [1][2]. Efforts to identify close structural analogs within the pyrazolo[1,5-a]pyrimidine series that maintain NPY Y1 affinity while reducing P-gp efflux and lowering plasma clearance in the rat were unsuccessful [1]. This indicates that CP-671906 represents the optimized balance point within this chemotype for combined target potency and ADME properties. In contrast, BMS-193885 is explicitly characterized as brain-penetrant [3], and BIBO3304 is orally active with significant CNS exposure [4]. The restricted brain penetration of CP-671906 is not merely a liability but a differentiating feature for studies requiring peripheral restriction of Y1 blockade.

P-glycoprotein brain penetration efflux transporter

Physicochemical Optimization: cElogD 2.6 as a Differentiated Property

During the SAR optimization campaign, CP-671906 (compound 2f) was distinguished from earlier analogs by achieving a calculated logD (cElogD) of 2.6 while attaining 1 nM NPY Y1 binding potency [1]. This represented a significant reduction in lipophilicity from the initial CRF antagonist-derived hit (cElogD = 3.9) [1]. The optimization trajectory—removing the ethyl group, converting the tricyclic core to a bicyclic pyrazolo[1,5-a]pyrimidine, introducing the dichlorophenyl-methoxy substitution, and incorporating the tetrahydropyran (THP) amine—achieved a balanced profile of potency and moderate lipophilicity [1]. While direct cElogD comparators for BIBP3226, BIBO3304, and BMS-193885 are not available from the same source, the explicit documentation of this optimization endpoint positions CP-671906 as a reference compound for pyrazolo[1,5-a]pyrimidine-based Y1 antagonist development with defined physicochemical parameters.

lipophilicity cElogD physicochemical properties

CP-671906: Evidence-Backed Research and Industrial Application Scenarios


Peripheral NPY Y1 Cardiovascular Pharmacology Without CNS Confounding

CP-671906 is the preferred NPY Y1 antagonist for cardiovascular studies requiring peripheral restriction of Y1 blockade. Its demonstrated inhibition of NPY-induced blood pressure increase after i.v. administration in SD rats [1], combined with its documented P-gp substrate status that limits brain penetration [1][2], enables researchers to attribute observed hemodynamic effects to peripheral Y1 receptors (e.g., vascular smooth muscle) rather than central autonomic pathways. Brain-penetrant comparators like BMS-193885 (explicitly brain-penetrant) or BIBO3304 cannot provide this anatomical specificity.

Dissection of Peripheral vs. Central Y1 Contributions to Feeding Behavior

The route-dependent feeding pharmacology of CP-671906—robust inhibition after i.c.v. administration vs. modest but significant reduction after oral dosing in Wistar rats [1]—makes it uniquely suitable for experiments designed to dissect peripheral (e.g., gastric, vagal afferent) versus central (hypothalamic) Y1 contributions to appetite regulation. This experimental design is not achievable with brain-penetrant Y1 antagonists that simultaneously engage both central and peripheral pools.

Pyrazolo[1,5-a]pyrimidine Scaffold Reference for NPY Y1 Medicinal Chemistry

CP-671906 serves as the benchmark pyrazolo[1,5-a]pyrimidine within the NPY Y1 antagonist field. Its well-characterized SAR trajectory—from a CRF antagonist hit (cElogD 3.9, no Y1 selectivity) to a 1 nM Y1 antagonist with cElogD 2.6 [2]—provides a reference point for new chemical entity (NCE) optimization programs targeting the Y1 receptor. Medicinal chemistry teams developing novel Y1 antagonists can use CP-671906 as a comparator for binding affinity, functional antagonism (IC50 = 7 nM in SK-N-MC FLIPR [3]), and lipophilic efficiency (LipE) benchmarking.

P-gp Efflux Transporter Studies and CNS Exclusion Validation

CP-671906 is an established tool for validating P-gp-mediated CNS exclusion in rodent models. Its enhanced brain exposure in MDR1-knockout versus wild-type mice [1][2] provides a positive control phenotype for laboratories characterizing blood-brain barrier transporter function or screening new compounds for P-gp substrate liability. This application leverages CP-671906's well-documented efflux transporter profile, which was sufficiently robust that efforts to engineer it out of the pyrazolo[1,5-a]pyrimidine series were unsuccessful [1].

Quote Request

Request a Quote for CP-671906

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.